molecular formula C46H85N9O10 B12558534 H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH CAS No. 154427-26-6

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH

Cat. No.: B12558534
CAS No.: 154427-26-6
M. Wt: 924.2 g/mol
InChI Key: WRPSTXQCJJVDPM-CTZSQTNGSA-N
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Description

The compound H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH is a peptide consisting of a sequence of amino acids: isoleucine, leucine, leucine, valine, valine, valine, leucine, glycine, and valine. Peptides like this one are often used in various biochemical and pharmaceutical applications due to their specific sequences and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and peptide-based signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    H-Leu-Val-OH: A shorter peptide with similar hydrophobic properties.

    H-Ile-Leu-Val-OH: Another peptide with a similar sequence but fewer valine residues.

Uniqueness

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH: is unique due to its specific sequence of hydrophobic amino acids, which may confer distinct structural and functional properties compared to other peptides. This uniqueness can make it particularly useful in certain research and industrial applications.

Properties

CAS No.

154427-26-6

Molecular Formula

C46H85N9O10

Molecular Weight

924.2 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C46H85N9O10/c1-17-29(16)34(47)42(60)50-31(19-23(4)5)40(58)49-32(20-24(6)7)41(59)53-36(26(10)11)44(62)55-37(27(12)13)45(63)54-35(25(8)9)43(61)51-30(18-22(2)3)39(57)48-21-33(56)52-38(28(14)15)46(64)65/h22-32,34-38H,17-21,47H2,1-16H3,(H,48,57)(H,49,58)(H,50,60)(H,51,61)(H,52,56)(H,53,59)(H,54,63)(H,55,62)(H,64,65)/t29-,30-,31-,32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

WRPSTXQCJJVDPM-CTZSQTNGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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